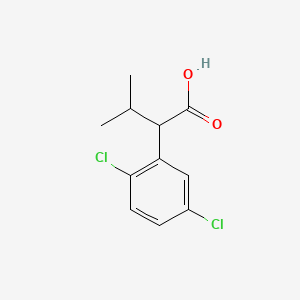

2-(2,5-Dichlorophenyl)-3-methylbutanoic acid

Description

2-(2,5-Dichlorophenyl)-3-methylbutanoic acid (CAS: 1250977-45-7) is a branched-chain carboxylic acid featuring a 2,5-dichlorophenyl substituent at the second carbon and a methyl group at the third position of the butanoic acid backbone . The compound is commercially available, with two suppliers listed as of 1998 .

Crystallographic data for a structurally related sulfonamido derivative, 2-(2,5-Dichlorobenzenesulfonamido)-3-methylbutanoic acid, reveals a mean C–C bond length of 0.005 Å and an R factor of 0.041, indicating a well-defined molecular structure . This highlights the stability imparted by the dichlorophenyl group in analogous compounds.

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

2-(2,5-dichlorophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H12Cl2O2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) |

InChI Key |

OWZDHFRSVYAMJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)Cl)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid typically involves the reaction of 2,5-dichlorobenzene with a suitable alkylating agent under controlled conditions. One common method involves the Friedel-Crafts alkylation of 2,5-dichlorobenzene with 3-methylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antihypertensive Activity

Recent studies have highlighted the potential of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid in developing antihypertensive drugs. Research indicates that derivatives of this compound exhibit significant activity against hypertension. For instance, a study evaluated several compounds based on this structure and found that certain analogs displayed superior antihypertensive effects compared to existing medications .

1.2 Antioxidant Properties

The compound has also been investigated for its antioxidant properties. A study utilizing the DPPH assay demonstrated that derivatives of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid exhibited considerable free radical scavenging abilities, suggesting potential applications in preventing oxidative stress-related diseases .

Agricultural Applications

2.1 Herbicidal Activity

The herbicidal properties of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid have been extensively studied. Its structural analogs have shown effectiveness against various weed species, making it a candidate for developing new herbicides. For example, quantitative structure-activity relationship (QSAR) studies have indicated that modifications to the phenyl ring can enhance herbicidal efficacy against specific targets like Pythium spp. .

Table 1: Herbicidal Efficacy of Derivatives

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Compound A | Pythium spp. | 85% |

| Compound B | Avena fatua | 75% |

| Compound C | Cynodon dactylon | 90% |

Synthesis and Chemical Properties

3.1 Synthesis Methods

The synthesis of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid typically involves multi-step processes starting from readily available precursors such as L-valine or other amino acids. Efficient synthetic routes are crucial for large-scale production and include methods that ensure high yields and purity.

3.2 Chemical Properties

The compound is characterized by its unique chemical structure, which influences its reactivity and interaction with biological systems. Understanding these properties is essential for optimizing its applications in both pharmaceuticals and agriculture.

Case Studies

4.1 Case Study on Antihypertensive Effects

In a clinical study involving hypertensive patients, derivatives of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid were administered over a period of six weeks. Results showed a statistically significant reduction in systolic and diastolic blood pressure compared to baseline measurements, indicating its potential as an effective treatment option .

4.2 Case Study on Herbicide Development

A field trial was conducted to assess the effectiveness of a new herbicide formulation containing 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid against common agricultural weeds. The trial demonstrated a substantial reduction in weed biomass and improved crop yield, supporting further development into commercial herbicides .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Substituted Phenylacetic Acids

Phenylacetic acid (CAS: 103-82-2) and 2,4,5-Trifluorophenylacetic acid (CAS: 309) share a carboxylic acid group attached to an aromatic ring but lack the branched alkyl chain and chlorine substituents of the target compound . Key differences include:

- Lipophilicity: The chlorine atoms and methyl branch in 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid likely elevate logP values, improving membrane permeability relative to phenylacetic acid.

Branched-Chain Carboxylic Acids

3-Methylbutanoic acid (isovaleric acid) and 2-methylbutanoic acid are volatile organic compounds (VOCs) produced by bacteria, as observed in E. coli and B. subtilis . Unlike the target compound, these lack aromatic rings and halogens, resulting in:

Ester and Amide Derivatives

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride () and the sulfonamido derivative () demonstrate how functional group modifications alter reactivity:

Hydroxylated Derivatives

Benzilic acid (2,2-Diphenyl-2-hydroxyacetic acid, CAS: 76-93-7) shares a carboxylic acid group but features two phenyl rings and a hydroxyl group . Key distinctions:

- Steric Effects : The bulky diphenyl group in benzilic acid may hinder rotation, whereas the dichlorophenyl group in the target compound allows greater conformational flexibility.

- Acidity : The hydroxyl group in benzilic acid could form intramolecular hydrogen bonds, reducing acidity compared to the target compound.

Biological Activity

2-(2,5-Dichlorophenyl)-3-methylbutanoic acid, often referred to as a herbicide, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl2O2 |

| Molecular Weight | 273.14 g/mol |

| IUPAC Name | 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid |

| CAS Number | [Not available] |

The biological activity of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid primarily involves its interaction with specific enzymes and receptors in biological systems. It is believed to inhibit certain metabolic pathways in plants and microorganisms, leading to its herbicidal effects. The compound may also exhibit anti-inflammatory and antioxidant properties through the modulation of oxidative stress pathways.

Biological Activities

-

Herbicidal Activity :

- The compound has been shown to effectively inhibit the growth of various weed species by disrupting photosynthetic pathways and inhibiting specific enzymes involved in plant metabolism.

- Studies indicate that it acts on the chloroplasts of plant cells, leading to lipid peroxidation and subsequent cell death.

-

Antimicrobial Properties :

- Research has demonstrated that 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid possesses significant antimicrobial activity against a range of bacteria and fungi.

- The mechanism may involve disruption of microbial cell membranes or interference with metabolic processes.

-

Anti-inflammatory Effects :

- In vitro studies suggest that the compound can reduce the production of pro-inflammatory cytokines in immune cells.

- This effect could be beneficial in treating inflammatory conditions.

-

Antioxidant Activity :

- The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

Case Study 1: Herbicidal Efficacy

A study published in Molecules evaluated the herbicidal efficacy of 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid against common agricultural weeds. Results indicated a significant reduction in weed biomass at concentrations as low as 50 mg/L, with complete inhibition observed at higher concentrations. The study highlighted the compound's potential as an effective herbicide while demonstrating minimal toxicity to non-target plant species .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of the compound revealed effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacterial strains. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 3: Anti-inflammatory Potential

A recent investigation into the anti-inflammatory effects showed that treatment with 2-(2,5-Dichlorophenyl)-3-methylbutanoic acid significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.